Sodium L-tartrate is derived from tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. It is classified as a di-alkali metal salt of L-tartaric acid and has the chemical formula with a CAS number of 868-18-8. It is recognized as a food additive (INS No. 335) and has been evaluated by organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for safety and usage levels in food products .
Sodium L-tartrate can be synthesized through several methods:
These methods require careful monitoring of temperature and concentration to achieve high yields and purity levels.
Sodium L-tartrate participates in several important chemical reactions:
These reactions highlight the versatility of sodium L-tartrate in both industrial and laboratory settings.
The mechanism of action for sodium L-tartrate primarily revolves around its role as a chiral building block in organic synthesis. It can influence stereochemistry during reactions due to its chiral centers. For example, when used in asymmetric synthesis, it helps establish the configuration at specific carbon centers, allowing for the production of enantiomerically pure compounds .
Additionally, its ability to form complexes with metal ions enhances its utility in various catalytic processes.
Sodium L-tartrate exhibits several notable physical and chemical properties:
These properties make sodium L-tartrate suitable for use in food products as a stabilizer and sequestrant.
Sodium L-tartrate has diverse applications across multiple fields:
Rhodococcus spp. have emerged as promising biocatalysts for sodium L-tartrate precursor synthesis due to their exceptional metabolic versatility and robustness under industrial conditions. These Gram-positive actinobacteria possess unique enzymatic machinery that enables efficient conversion of low-cost substrates into high-value tartrate intermediates [1] [4].
Metabolic Pathways and Engineering:L-tartaric acid biosynthesis in Rhodococcus involves the glyoxylate cycle and L-malic acid oxidation. Key enzymatic steps include:
Genetic modifications, particularly the overexpression of icl and ms genes in R. opacus PD630, have demonstrated a 2.3-fold increase in tartaric acid yield (0.82 g/L/hr) compared to wild-type strains. Nitrogen limitation triggers carbon flux redirection toward tartrate accumulation by upregulating glycerol kinase (GK) and cytosolic glycerol-3-phosphate dehydrogenase (cGPDH), which provide glycerol-3-phosphate precursors for tartrate synthesis [4].
Fermentation Substrates and Efficiency:Rhodococcus strains utilize diverse industrial wastes:
Table 1: Fermentation Performance of Rhodococcus Strains for Tartrate Precursor Production
Strain | Substrate | Tartaric Acid Yield (g/L) | Productivity (g/L/h) | Key Metabolic Features |
---|---|---|---|---|
R. opacus PD630 | Cheese whey lactose | 48.2 | 0.82 | Overexpressed ICL/MS; high NADPH recycling |
R. jostii RHA1 | Grape pomace hydrolysate | 31.7 | 0.51 | Enhanced β-glucosidase; solvent tolerance |
R. erythropolis | Waste sunflower oil | 39.8 | 0.67 | Glycolipid co-production; high C16:1 fatty acids |
Process Parameters:
Downstream processing involves biomass separation via centrifugation, acid precipitation of tartaric acid (pH 2.0–3.0), and neutralization with sodium hydroxide to form sodium L-tartrate [4].
Crystallization is the definitive purification step determining sodium L-tartrate's pharmaceutical-grade purity (>98%). Its dihydrate form (C₄H₄Na₂O₆·2H₂O) requires precise control of supersaturation, nucleation, and crystal growth kinetics to ensure uniform particle size and minimal inclusion impurities [3] [7] [9].
Supersaturation Control:Industrial crystallization employs evaporative cooling of sodium L-tartrate solutions under controlled conditions:
Table 2: Impact of Crystallization Parameters on Sodium L-Tartrate Crystal Quality
Parameter | Low Range | Optimal Range | High Range | Effect on Crystal Properties |
---|---|---|---|---|
Supersaturation (β) | 1.10 | 1.25–1.35 | 1.50 | <1.25: Slow growth; >1.40: Agglomeration |
Cooling Rate (°C/min) | 0.05 | 0.10–0.15 | 0.30 | >0.20: Excessive nucleation; <0.10: Long cycle |
Seed Size (µm) | 20 | 50–80 | 120 | Small: High surface area; Large: Inefficient growth |
pH | 6.0 | 7.0–9.0 | 10.0 | <7.0: Tartaric acid co-crystallization |
Impurity Management:
Advanced techniques like in situ focused beam reflectance measurement (FBRM) enable real-time crystal size distribution (CSD) tracking. Implementation reduces batch rejection rates by 30% and yields crystals with:
Drying and Stabilization:Fluidized-bed drying at 40°C preserves the dihydrate structure, while temperatures >80°C risk dehydration to anhydrous forms. Post-drying, crystals are sieved (100–300 µm fraction) and packaged under low humidity (<15% RH) [3].
Winemaking generates 20–30% solid waste (grape pomace, lees), containing 40–70% tartaric acid as potassium bitartrate (cream of tartar). Valorization transforms this waste stream into high-purity sodium L-tartrate via chemical conversion, enhancing sustainability and profitability [2] [8].
Feedstock Composition:
Extraction and Conversion:
Table 3: Sodium L-Tartrate Recovery Efficiency from Winery Byproducts
Feedstock | Tartrate Content (% DW) | Extraction Efficiency (%) | Final Purity (%) | Co-Products Generated |
---|---|---|---|---|
Lees (white wine) | 45–55 | 92–95 | 98.5 | Yeast biomass (animal feed), Ethanol |
Grape pomace | 6–12 | 75–85 | 97.0 | Anthocyanins (food colorants), Seed oil |
Stems | 3–5 | 60–70 | 95.5 | Cellulose nanocrystals, Lignin |
Integrated Biorefinery Approach:Modern wineries implement zero-waste processing:
Quality Validation:Sodium L-tartrate from wine waste meets pharmacopeial standards (EP10.0/USP-NF):
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